Calcium hexafluorosilicate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

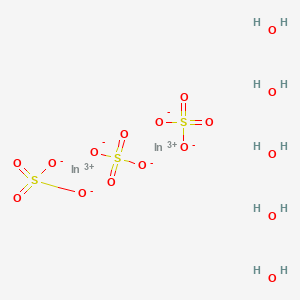

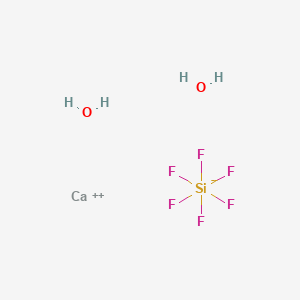

Calcium hexafluorosilicate dihydrate, also known as CaSiF6-2H2O, is a compound that forms colorless tetragonal crystals . It falls under the categories of ceramic, oxide, and silicon oxide .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. One such study reports the synthesis and X-ray powder diffraction data for the long-known CaSiF6 and CaSiF6·2H2O species . The crystal structures have been determined from laboratory powder diffraction data by simulated annealing and full-profile Rietveld refinement methods .Molecular Structure Analysis

The crystal structure of this compound was found to crystallize in the monoclinic P21/n space group with unit-cell parameters: a = 10.48107 (9), b = 9.18272 (7), c = 5.72973 (5) Å, β = 98.9560 (6)°, V = 544.733 (8) Å3, and Z = 4 . The crystal structure contains centrosymmetric [Ca(μ-H2O)2Ca]4+ dimers, interconnected by hexafluorosilicate anions, in a dense 3D framework .Aplicaciones Científicas De Investigación

Hydrolysis of Sodium Hexafluorosilicate : Eidelman and Chow (1991) studied the hydrolysis reactions of sodium hexafluorosilicate (Na2SiF6) at various pH and calcium ion concentrations. They found that under certain conditions, the hydrolysis of Na2SiF6 was promoted by calcium ions, suggesting potential applications in topical fluoride treatments that form dicalcium phosphate dihydrate as an intermediate (Eidelman & Chow, 1991).

Hexafluoridoiridates(IV) Structures : Smolentsev, Gubanov, and Danilenko (2007) investigated the structures of hexafluoridoiridates(IV) of calcium, strontium, and barium. Their research provided insights into the crystalline structures of these compounds, which could be relevant for understanding the properties of Calcium hexafluorosilicate dihydrate (Smolentsev, Gubanov, & Danilenko, 2007).

Hydrofluoric Acid Burns Treatment : Höjer et al. (2002) conducted a study on the effectiveness of Hexafluorine®, a liquid compound for emergency decontamination of hydrofluoric acid exposures. This study indicates the potential for this compound in similar emergency medical applications (Höjer, Personne, Hultén, & Ludwigs, 2002).

Calcium Sulfate Dihydrate Applications : Sandhya et al. (2012) discussed the use of calcium sulfate dihydrate as a biomaterial in clinical applications like bone graft substitution and drug delivery. Given the chemical similarity, this compound could potentially find applications in similar biomedical fields (Sandhya, Sureshbabu, Varma, & Komath, 2012).

Propiedades

IUPAC Name |

calcium;hexafluorosilicon(2-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si.2H2O/c;1-7(2,3,4,5)6;;/h;;2*1H2/q+2;-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNHHNEOXCJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.F[Si-2](F)(F)(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6H4O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B578871.png)

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)